2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a chemical compound with significant interest in various scientific fields
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as en300-6478567, are known to bind to the iron in the heme moiety of cyp-450 .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in EN300-6478567 likely bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity. Furthermore, the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can affect its interaction with its targets.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to interact with cyp-450 , an enzyme involved in the metabolism of many drugs and endogenous compounds. Therefore, EN300-6478567 could potentially affect various metabolic pathways involving CYP-450.
Pharmacokinetics
The presence of a 1,2,4-triazole moiety can influence the pharmacokinetic properties of the compound . For instance, it can improve the compound’s physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Given its potential interaction with cyp-450 , it could influence the metabolism of various endogenous compounds and drugs, potentially leading to various cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This reaction is followed by the removal of the trifluoroacetyl protecting group to afford the desired aminofurazan .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene and triazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Another trifluoromethyl-containing compound with different applications.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Triazole derivatives: Compounds containing the triazole ring with various functional groups.
Uniqueness
2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is unique due to its combination of trifluoromethyl, thiophene, and triazole groups, which confer distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4S.ClH/c9-8(10,11)5(12)7-13-6(14-15-7)4-2-1-3-16-4;/h1-3,5H,12H2,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJQWVIUHHXITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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